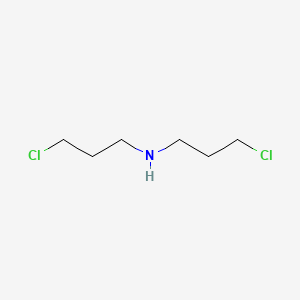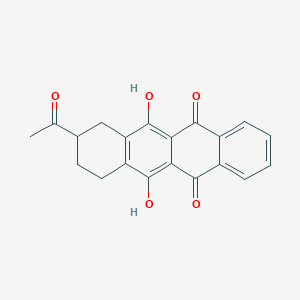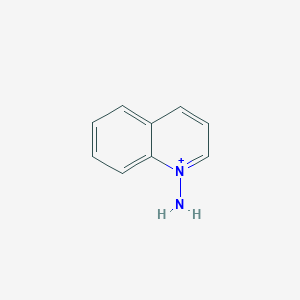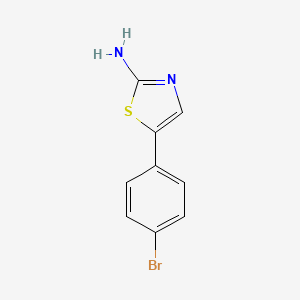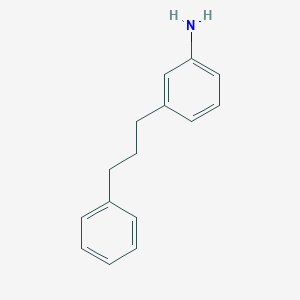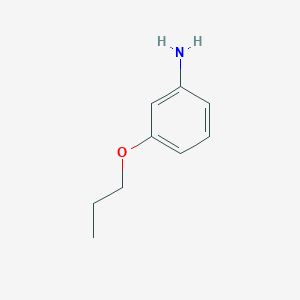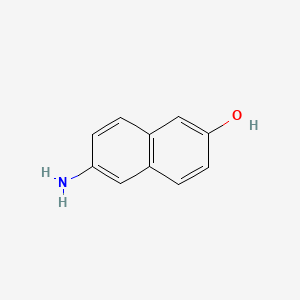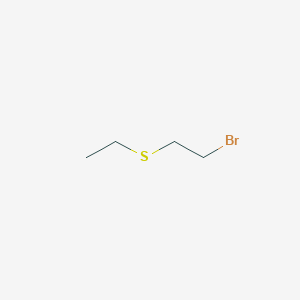
2-Bromoethyl ethyl sulfide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-bromoethyl ethyl sulfide and related compounds involves selective preparation techniques that leverage specific reagents and conditions. For example, Chambert et al. (2002) described the synthesis of mixed 2-(trimethylsilyl)ethyl sulfides and their application in the von Braun cyanogen bromide reaction for preparing thiocyanates selectively in high yield. This method demonstrates the controlled synthesis of sulfides with potential relevance to 2-bromoethyl ethyl sulfide and its derivatives (Chambert, Thomasson, & Décout, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 2-bromoethyl ethyl sulfide, such as sulfoxides and sulfonium salts, has been extensively studied. Ahmed et al. (2013) conducted an experimental and theoretical charge density analysis of a bromoethyl sulfonium salt, providing insights into the stereochemistry and electron density topology of the sulfonium group, which is relevant to understanding the molecular structure of 2-bromoethyl ethyl sulfide and its behavior in chemical reactions (Ahmed et al., 2013).
Chemical Reactions and Properties
2-Bromoethyl ethyl sulfide participates in various chemical reactions, highlighting its chemical properties. For instance, Dai et al. (2017) demonstrated a solvent-dependent sulfonylation of arylethynylene bromides with sodium arylsulfinates, showing how the chemical environment affects the reactivity and selectivity of brominated sulfide compounds. Such reactions underscore the chemical versatility and reactivity of 2-bromoethyl ethyl sulfide (Dai et al., 2017).
Physical Properties Analysis
The physical properties of 2-bromoethyl ethyl sulfide, such as its crystalline structure and phase behavior, are crucial for its application in materials science. The work by Rogers, Bond, and Aguiñaga (1993) on the synthesis and characterization of cadmium complexes with 2-hydroxyethyl sulfide provides an example of how the physical properties of sulfide derivatives can be analyzed and utilized in the development of new materials (Rogers, Bond, & Aguiñaga, 1993).
Chemical Properties Analysis
The chemical properties of 2-bromoethyl ethyl sulfide, including its reactivity, stability, and interaction with other compounds, are fundamental to its applications in synthetic chemistry. Baciocchi, Gerini, and Lapi (2004) discussed the oxidation of sulfides with hydrogen peroxide catalyzed by iron porphyrin, which may relate to the oxidative behavior of 2-bromoethyl ethyl sulfide and its derivatives, highlighting the compound's chemical properties and potential for functionalization (Baciocchi, Gerini, & Lapi, 2004).
Aplicaciones Científicas De Investigación
1. Synthesis of Multidentate Chalcogen-Containing Ligands
- Application Summary : “2-Bromoethyl ethyl sulfide” is used in the synthesis of multidentate chalcogen-containing ligands. These ligands are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .
- Methods of Application : The synthesis of these ligands involves two approaches based on the reaction of bis (2-bromoethyl) sulfide with thiolates. These approaches differ by the method of generation of thiols .
- Results or Outcomes : The synthesized compounds were characterized by IR and 1H and 13C NMR spectra. The compounds are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .
2. Electrochemical Bromofunctionalization of Alkenes
- Application Summary : “2-Bromoethyl ethyl sulfide” is used in the electrochemical bromofunctionalization of alkenes. This process involves the electrochemical generation of bromine from hydrobromic acid .
- Methods of Application : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
- Results or Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
Direcciones Futuras
While specific future directions for 2-Bromoethyl ethyl sulfide are not mentioned in the search results, there is interest in using similar SSS ligands for the preparation of new transition metal complexes and development of new effective catalytic systems for oligo- and polymerization of ethylene .
Propiedades
IUPAC Name |
1-bromo-2-ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBNVXUYLXITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956823 | |
| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl ethyl sulfide | |
CAS RN |
35420-95-2 | |
| Record name | 35420-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(ethylsulfanyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)
